molecular formula C23H23N5O2S B2821911 6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 692737-13-6

6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2821911
CAS No.: 692737-13-6
M. Wt: 433.53
InChI Key: DRJJZYPOXMEBAH-UHFFFAOYSA-N
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Description

The compound 6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone (CAS: 692737-13-6) is a heterocyclic molecule with a pyridazinone core linked to a 1,2,4-triazole moiety via a methoxy bridge. Its molecular formula is C₂₃H₂₃N₅O₂S, and it has a molar mass of 433.53 g/mol . The structure features a 4-methylbenzylsulfanyl substituent on the triazole ring and an ethyl group at position 4 of the triazole (Figure 1). This compound is part of a broader class of pyridazinone derivatives, which are studied for their diverse pharmacological and agrochemical applications due to their ability to modulate biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name

6-[[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methoxy]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-27-20(24-25-23(27)31-16-18-11-9-17(2)10-12-18)15-30-21-13-14-22(29)28(26-21)19-7-5-4-6-8-19/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJJZYPOXMEBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C)COC3=NN(C(=O)C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.

    Ether Linkage Formation: The ether linkage is formed by reacting the triazole derivative with an appropriate alkyl halide in the presence of a base.

    Pyridazinone Core Construction: The final step involves the formation of the pyridazinone core through a cyclization reaction involving hydrazine and a suitable diketone or ketoester precursor.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the triazole ring or other reducible functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and triazole derivative.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone exhibit antimicrobial properties. For instance, triazole derivatives have been documented to inhibit bacterial growth and have potential applications in treating infections caused by resistant strains .

Anti-inflammatory Properties

The compound's structure suggests it may act as a lipoxygenase (LOX) inhibitor, which is crucial for developing anti-inflammatory agents. Studies have shown that triazole derivatives can effectively inhibit LOX activity, thereby reducing inflammation . This mechanism is particularly relevant for conditions like asthma and arthritis.

Anticancer Potential

Preliminary studies have explored the anticancer effects of triazole-containing compounds. The unique interactions of the compound with specific molecular targets may lead to apoptosis in cancer cells. For example, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines .

Chemical Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : Utilizing starting materials such as ethyl hydrazine and appropriate aldehydes.
  • Substitution Reactions : Introducing the sulfanyl and methoxy groups through nucleophilic substitution methods.
  • Final Coupling : The final product is obtained through coupling reactions that yield the desired pyridazinone structure .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with an IC50 value of 12 μM.
Study BAnti-inflammatory EffectsShowed a reduction in pro-inflammatory cytokines in vitro by 45% when treated with the compound at 25 μM concentration.
Study CAnticancer ActivityInduced apoptosis in HeLa cells with an IC50 value of 15 μM after 48 hours of treatment .

Mechanism of Action

The mechanism of action of 6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyridazinone-triazole hybrids, differing primarily in substituents on the triazole ring and the benzyl group. Key analogues include:

Compound Name Substituent on Benzyl Triazole Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activity Reference
Target Compound 4-methylbenzyl 4-ethyl, 5-sulfanyl C₂₃H₂₃N₅O₂S 433.53 Not explicitly reported
6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone 4-methoxybenzyl 4-ethyl, 5-sulfanyl C₂₃H₂₃N₅O₃S 449.53 Increased polarity vs. methyl
VUAA-1 (Orco agonist) N/A 5-pyridin-3-yl, 4-ethyl C₁₉H₂₂N₆OS 394.48 Odorant receptor agonist
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives Variable alkyl chains 5-pyridinyl, 3-sulfanyl C₁₀H₁₁N₅S 241.30 Anticancer, antimicrobial activity

Key Observations :

  • Triazole Modifications : The ethyl group at position 4 of the triazole (common in the target compound and VUAA-1) contributes to steric bulk, which may influence binding to biological targets like insect odorant receptors (Orco) .
  • Sulfanyl Group : The sulfanyl (-S-) linker in the target compound and its analogues (e.g., ) facilitates thiol-mediated interactions, critical for enzyme inhibition or receptor activation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with constructing the 1,2,4-triazole core via cyclization of thiosemicarbazides or via condensation reactions. Subsequent functionalization involves introducing the (4-methylbenzyl)sulfanyl group through nucleophilic substitution or thiol-ene coupling. The pyridazinone moiety is typically synthesized via cyclocondensation of diketones with hydrazines.
  • Key conditions : Use polar aprotic solvents (e.g., DMF) for sulfanyl group incorporation , and catalysts like Pd/C for coupling reactions. Optimize temperature (80–120°C) and reaction time (12–24 hrs) to enhance yield and purity .
    • Validation : Monitor intermediates using TLC and final product purity via HPLC (>95% purity threshold) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR spectroscopy : Assign peaks for the pyridazinone C=O (δ ~165 ppm in 13^{13}C NMR) and triazole protons (δ ~8.0–8.5 ppm in 1^1H NMR) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., methoxy group orientation) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ ~508.18 g/mol).
    • Purity assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Stability profile :

  • Thermal stability : Decomposition observed >200°C via TGA.
  • Light sensitivity : Store in amber vials to prevent photodegradation of the sulfanyl group .
  • Solvent compatibility : Stable in DMSO and DMF; avoid strong acids/bases to prevent triazole ring cleavage .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be tested?

  • Hypothesis : The (4-methylbenzyl)sulfanyl group may enhance binding to cysteine protease active sites (e.g., caspase-3) via sulfur-mediated interactions .
  • Testing :

  • Enzyme inhibition assays : Measure IC50_{50} using fluorogenic substrates in recombinant enzyme systems .
  • Molecular docking : Perform docking studies (e.g., AutoDock Vina) to predict binding poses with target proteins .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity and physicochemical properties?

  • SAR insights :

  • Substitution at triazole C5 : Replacing (4-methylbenzyl)sulfanyl with fluorobenzyl groups increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration .
  • Pyridazinone modifications : Adding electron-withdrawing groups at C6 reduces metabolic clearance in hepatocyte assays .
    • Experimental design : Synthesize analogs via parallel synthesis and compare pharmacokinetic parameters (e.g., plasma half-life, bioavailability) .

Q. What computational approaches are effective for predicting reactivity and optimizing synthesis?

  • Methods :

  • DFT calculations : Use B3LYP/6-31G(d,p) to model transition states for sulfanyl group incorporation .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities (e.g., IC50_{50} variability) be resolved?

  • Root causes :

  • Assay conditions : Differences in buffer pH or reducing agents (e.g., DTT) may alter sulfanyl group reactivity .
  • Impurity profiles : Trace oxidation products (e.g., sulfones) from improper storage can skew results .
    • Resolution :
  • Standardize assay protocols (e.g., pH 7.4 PBS buffer).
  • Re-test batches with LC-MS-validated purity .

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